molecular formula C8H10S B105504 Ethyl phenyl sulfide CAS No. 622-38-8

Ethyl phenyl sulfide

Cat. No.: B105504
CAS No.: 622-38-8
M. Wt: 138.23 g/mol
InChI Key: AEHWKBXBXYNPCX-UHFFFAOYSA-N
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Description

Ethyl phenyl sulfide, also known as phenyl ethyl sulfide, is an organic compound with the molecular formula C8H10S. It is a clear, colorless to light yellow liquid with a characteristic odor. This compound is part of the sulfide family, where a sulfur atom is bonded to two carbon atoms, one of which is part of an ethyl group and the other part of a phenyl group .

Mechanism of Action

Target of Action

Ethyl phenyl sulfide is an organic compound with the molecular formula C8H10S . It is primarily used as a reactant in the synthesis of various organic compounds . .

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is involved in. As a reactant, it can participate in various chemical reactions, including C-S coupling with iodobenzene . The specifics of these interactions would depend on the other reactants and the conditions of the reaction.

Biochemical Pathways

It is known that sulfides can be prepared from thiols , suggesting that this compound could potentially be involved in thiol-related biochemical pathways

Pharmacokinetics

Its physical and chemical properties such as its boiling point (204-205 °c), density (1021 g/mL at 25 °C), and solubility in DMSO and methanol can influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in. As a reactant in the synthesis of various organic compounds , its primary effect would be the formation of these compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the temperature, and the pH of the environment. It should be stored in a cool, dry, well-ventilated place away from heat sources and open flames .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenyl sulfide can be synthesized through several methods. One common method involves the reaction of ethyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: In an industrial setting, this compound is often produced by the alkylation of thiophenol with ethyl halides. This process can be catalyzed by various bases and sometimes requires the use of phase transfer catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl phenyl sulfide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl phenyl sulfide has several applications in scientific research:

Comparison with Similar Compounds

Ethyl phenyl sulfide is similar to other sulfides such as mthis compound and dimethyl sulfide. it is unique in its specific reactivity and applications:

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHWKBXBXYNPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211236
Record name (Ethylthio)benzene
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-38-8
Record name Ethyl phenyl sulfide
Source CAS Common Chemistry
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Record name (Ethylthio)benzene
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Record name Ethyl phenyl sulfide
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Record name (Ethylthio)benzene
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Record name (ethylthio)benzene
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Record name (ETHYLTHIO)BENZENE
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Synthesis routes and methods

Procedure details

A mixture of 11.52 g (63 mmoles) of phenylthio(trimethyl)silane, 22 ml of hexamethylphosphoric triamide and 18.8 ml (250 mmoles) of ethyl bromide was heated in a bath at 40° C. for 2 hours after which the conversion was complete. A solid formed in the reaction mixture and heating was continued for 1 hour after which the mixture was poured into a mixture of 150 ml of ethyl acetate and 50 ml of water. The ethyl acetate layer was separated and washed sequentially twice with 50 ml of water, 50 ml of a saturated sodium bicarbonate solution and twice with 25 ml of water. The combined water layers were extracted three times with 25 ml of ethyl acetate and the combined organic phases were washed twice with 25 ml of water, dried and evaporated to dryness. The residue was vacuum distilled to obtain 7.25 g (83% yield) of ethyl phenyl sulfide with a boiling point of 81.5°-84° C./14 mm Hg and a refractive index of nD25 =1.5632.
Quantity
11.52 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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